

YM511: A Comprehensive Technical Guide on Target Specificity and Selectivity

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Compound of Interest

Compound Name: YM511

Cat. No.: B1684272

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target specificity and selectivity of **YM511**, a potent non-steroidal aromatase inhibitor. The information presented herein is intended to support research and development efforts in endocrinology and oncology.

Core Target and Mechanism of Action

YM511 is a highly potent and selective non-steroidal aromatase inhibitor.[1][2] Aromatase, a cytochrome P450 enzyme, is the key enzyme responsible for the final step of estrogen biosynthesis, converting androgens (testosterone and androstenedione) into estrogens (estradiol and estrone). By competitively inhibiting aromatase, **YM511** effectively blocks the production of estrogens.[2] This mechanism of action makes it a valuable agent for the treatment of estrogen-dependent diseases, such as breast cancer.[1][3]

Quantitative Data on Potency and Selectivity

The following tables summarize the quantitative data on the potency and selectivity of **YM511** from various in vitro and in vivo studies.

Table 1: In Vitro Potency of **YM511** against Aromatase

Assay System	IC50 (nM)	Reference
Human Placental Microsomes	0.12	[2]
Rat Ovary Microsomes	0.4	[2]
MCF-7 Human Breast Cancer Cells	0.2	[3]

Table 2: In Vivo Potency of **YM511**

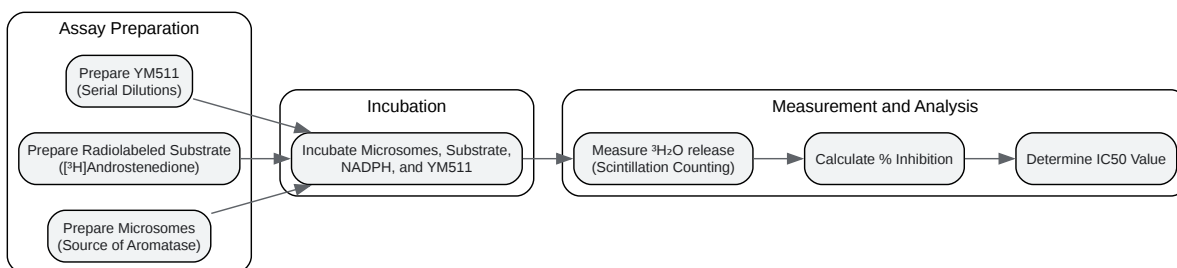
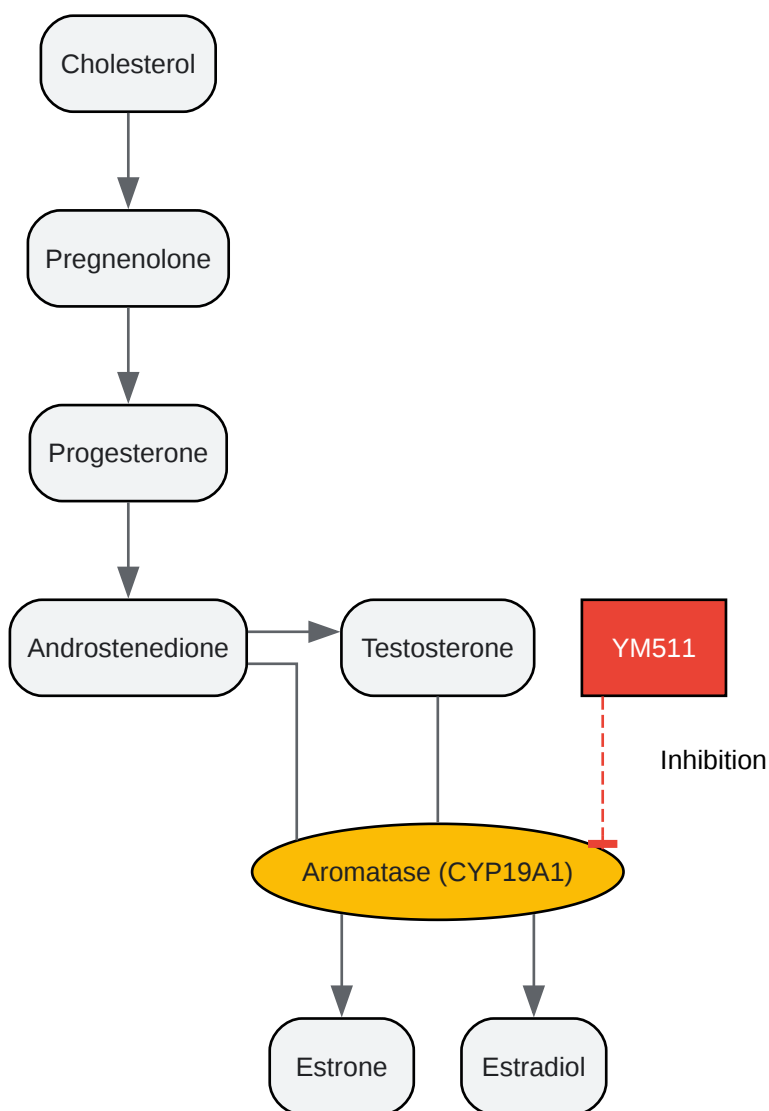
Animal Model	Endpoint	ED50 (mg/kg)	Reference
Pregnant Mare's Serum Gonadotropin-treated Rats	Decrease in ovarian estradiol	0.002	[2]

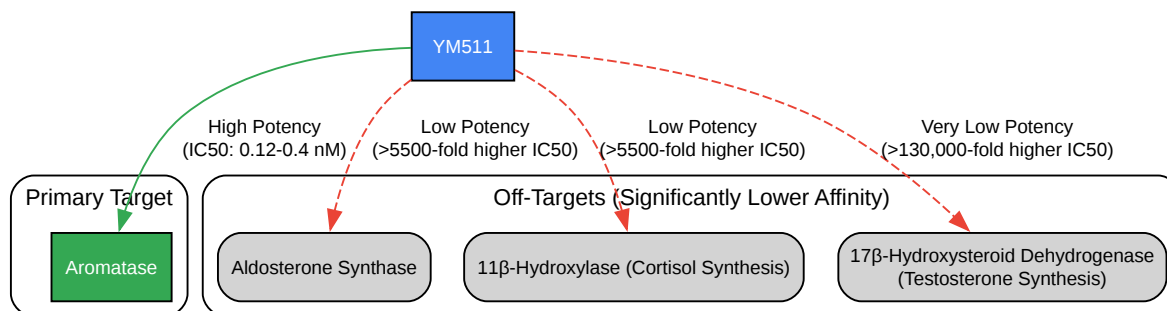
Table 3: Selectivity of **YM511** against Other Steroidogenic Enzymes

Enzyme/Hormone Production	Assay System	IC50 (nM)	Selectivity Ratio (vs. Rat Ovarian Aromatase IC50 of 0.4 nM)	Reference
Aldosterone Production	Adrenal Cells	~2200 - 3920	~5500 - 9800 fold	[2]
Cortisol Production	Adrenal Cells	~2200 - 3920	~5500 - 9800 fold	[2]
Testosterone Production	Not specified	~52000	~130,000 fold	[2]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the estrogen biosynthesis pathway and the inhibitory action of **YM511**.





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References

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- 2. The potent and selective inhibition of estrogen production by non-steroidal aromatase inhibitor, YM511 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of a novel non-steroidal aromatase inhibitor, YM511 on the proliferation of MCF-7 human breast cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
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